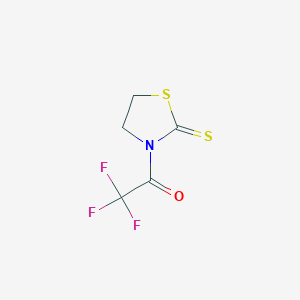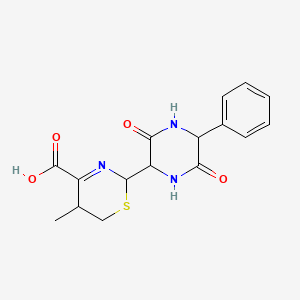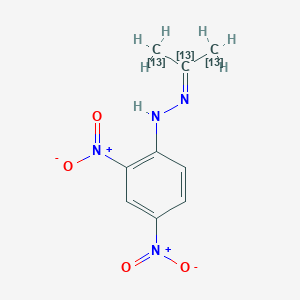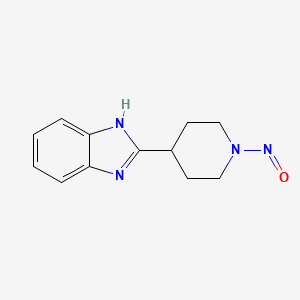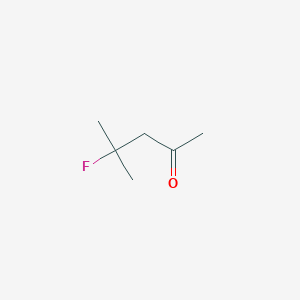
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride is a synthetic organic compound. It is characterized by its unique structural features, including a cyclopropane ring and a trifluoropropenyl group. This compound is of interest in various fields of chemistry and industry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoropropenyl Group: This step may involve halogenation and subsequent substitution reactions to introduce the trifluoropropenyl moiety.
Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through dehydration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the trifluoropropenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the double bond in the trifluoropropenyl group.
Substitution: The chloro group in the trifluoropropenyl moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action for this compound would depend on its specific application. In a chemical context, its reactivity could be attributed to the strain in the cyclopropane ring and the electron-withdrawing effects of the trifluoropropenyl group. These features make it a versatile intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of an anhydride.
(Z)-3-(2-Bromo-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride lies in its combination of a strained cyclopropane ring and a highly electronegative trifluoropropenyl group
属性
分子式 |
C18H18Cl2F6O3 |
|---|---|
分子量 |
467.2 g/mol |
IUPAC 名称 |
[3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarbonyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H18Cl2F6O3/c1-15(2)7(5-9(19)17(21,22)23)11(15)13(27)29-14(28)12-8(16(12,3)4)6-10(20)18(24,25)26/h5-8,11-12H,1-4H3/b9-5-,10-6- |
InChI 键 |
ZECUHEDDUFLFSO-OZDSWYPASA-N |
手性 SMILES |
CC1(C(C1/C=C(\Cl)/C(F)(F)F)C(=O)OC(=O)C2C(C2/C=C(\Cl)/C(F)(F)F)(C)C)C |
规范 SMILES |
CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)C=C(C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


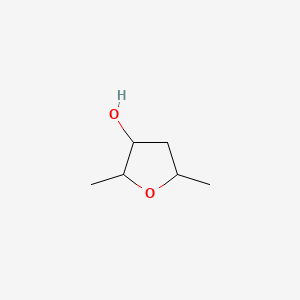
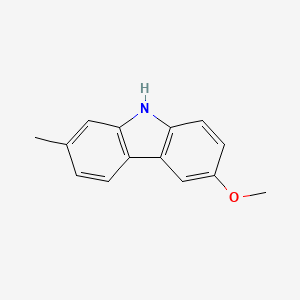
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)
![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)

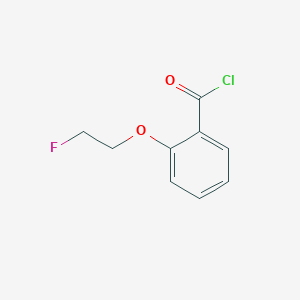
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

